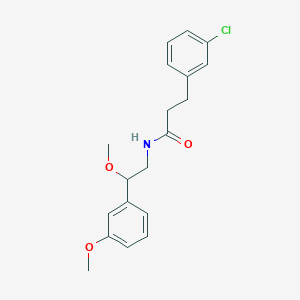
N-(3-cyanothiolan-3-yl)-4-(pyridin-3-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-4-(pyridin-3-yloxy)benzamide, commonly known as CTB, is a chemical compound that is widely used in scientific research. CTB belongs to the family of benzamide compounds and is known for its potent biological activity.
Wirkmechanismus
The mechanism of action of CTB involves its ability to bind to specific receptors on the surface of cells. CTB binds to ganglioside GM1, a glycolipid that is present in high concentrations in certain types of cells, including neurons. The binding of CTB to GM1 allows it to be taken up by the cell and transported along the axon to the cell body.
Biochemical and Physiological Effects
CTB has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the uptake of proteins and other molecules into cells, and to increase the transport of these molecules along axons. CTB has also been shown to have neuroprotective effects, and to promote the survival of neurons in culture.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CTB in lab experiments is its ability to selectively label specific populations of neurons. This allows researchers to study the connectivity of neural circuits in the brain. However, one limitation of using CTB is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on CTB. One area of interest is the development of new fluorescent tracers that can be used to study neural pathways in the brain. Another area of interest is the development of new methods for delivering CTB to specific types of cells, which could have important implications for the treatment of neurological diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CTB, and to identify any potential side effects or safety concerns.
Synthesemethoden
The synthesis of CTB is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for synthesizing CTB is the reaction between 3-cyanothiolan-3-ol and 4-(pyridin-3-yloxy)benzoyl chloride in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
CTB has a wide range of scientific research applications, including in the fields of pharmacology, biochemistry, and neuroscience. CTB is commonly used as a fluorescent tracer to study neural pathways in the brain. It is also used to study the transport of proteins and other molecules in cells.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-11-17(7-9-23-12-17)20-16(21)13-3-5-14(6-4-13)22-15-2-1-8-19-10-15/h1-6,8,10H,7,9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGFXWFABRREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC=C(C=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(pyridin-3-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)


![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)


![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)


![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)

![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)
![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)